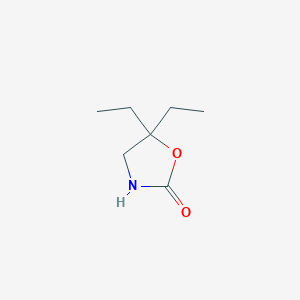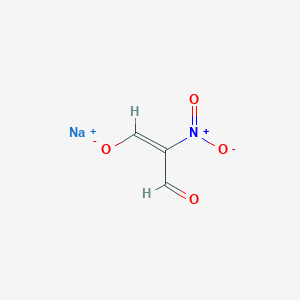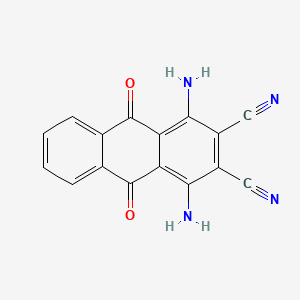
5,5-Diethyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of oxazolidin-2-ones, including this compound, has been a topic of interest in the scientific community . One efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol and a modified Curtius protocol . This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a melting point of 53-56 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Oxazolidinones, including 5,5-Diethyl-1,3-oxazolidin-2-one derivatives, are explored for their potent antibacterial properties against multidrug-resistant Gram-positive bacteria. The novel synthesis methods for these compounds aim at improving efficacy against pathogens like staphylococci, streptococci, and enterococci, with notable comparisons to established antibiotics such as vancomycin. The synthesis process often involves asymmetric methods yielding high enantiomeric purity, essential for their biological activity (Brickner et al., 1996).
Role in Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus is a significant heterocycle in synthetic organic chemistry, appreciated for its versatility. This compound serves as a scaffold for the development of various synthetic approaches, including as chiral auxiliaries in asymmetric synthesis and protective groups for 1,2-aminoalcohols. Its adoption in creating oxazolidinone-based drugs like Linezolid underscores its pharmaceutical importance (Zappia et al., 2007).
Enzymatic Synthesis and Kinetic Modeling
Research into enzymatic synthesis using oxazolidinones involves exploring green chemistry approaches for creating these compounds. For example, the synthesis of 3-ethyl-1,3-oxazolidin-2-one using immobilized lipases demonstrates the potential for environmentally friendly production methods. This research provides insights into the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, highlighting the role of oxazolidinones in sustainable chemical processes (Yadav & Pawar, 2014).
Novel Applications and Mechanisms
Recent studies have also explored oxazolidinones for applications beyond their antibacterial properties, including their potential in cancer therapy. For instance, certain derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving increased ROS levels and mitochondrial dysfunction. This research opens new avenues for oxazolidinones in medicinal chemistry and therapeutic applications (Armentano et al., 2020).
Wirkmechanismus
The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . These functionalized oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals and other fields .
Eigenschaften
IUPAC Name |
5,5-diethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESKZXXTJESEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)O1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325267 |
Source


|
| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63461-25-6 |
Source


|
| Record name | NSC409509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)








